tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823269-45-9
VCID: VC7731653
InChI: InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(15)7-5-10(14)9-13/h10H,4-9,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC12CCC(C2)N
Molecular Formula: C13H24N2O2
Molecular Weight: 240.347

tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate

CAS No.: 1823269-45-9

Cat. No.: VC7731653

Molecular Formula: C13H24N2O2

Molecular Weight: 240.347

* For research use only. Not for human or veterinary use.

tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate - 1823269-45-9

Specification

CAS No. 1823269-45-9
Molecular Formula C13H24N2O2
Molecular Weight 240.347
IUPAC Name tert-butyl 8-amino-1-azaspiro[4.4]nonane-1-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(15)7-5-10(14)9-13/h10H,4-9,14H2,1-3H3
Standard InChI Key ZVJHYQSIDJVEIE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC12CCC(C2)N

Introduction

Structural Characteristics

The compound’s molecular formula is C13H24N2O2\text{C}_{13}\text{H}_{24}\text{N}_{2}\text{O}_{2}
, with a molecular weight of 240.34 g/mol . Key structural descriptors include:

PropertyValue
IUPAC Nametert-butyl 8-amino-1-azaspiro[4.4]nonane-1-carboxylate
SMILESCC C C OC O N1CCCC12CCC C2 N\text{CC C C OC O N1CCCC12CCC C2 N}
InChIKeyZVJHYQSIDJVEIE-UHFFFAOYSA-N
CAS Number1823269-45-9

The spiro junction at the 1-aza position creates a rigid bicyclic framework, which enhances stereochemical stability and binding selectivity in biological systems .

Synthetic Routes

The compound is typically synthesized via:

  • Cyclization Reactions: Using tert-butyl carbamate to protect the amine during spirocycle formation .

  • Petasis Reaction: Employed for introducing amino groups into spiro scaffolds under mild conditions .

  • Deprotection Strategies: Trifluoroacetic acid (TFA) is used for Boc-group removal in downstream modifications .

Key Reactions

  • Nucleophilic Substitution: The free amine group enables functionalization with electrophiles (e.g., acyl chlorides).

  • Reductive Amination: Used to introduce alkyl/aryl substituents .

Medicinal Chemistry

  • Building Block: Used to synthesize spirocyclic analogs for drug discovery, particularly in central nervous system (CNS) and antimicrobial targets .

  • Enzyme Inhibition: Structural analogs of spirocyclic amines show promise as arginase inhibitors, impacting nitric oxide pathways .

Material Science

  • Chiral Ligands: The rigid spiro structure facilitates asymmetric catalysis in enantioselective reactions .

Comparative Analysis with Related Spirocycles

The compound’s unique attributes are highlighted against similar spirocyclic amines :

CompoundCAS NumberKey Feature
1-Benzyl-1-azaspiro[4.4]nonaneN/ALacks Boc protection, simpler synthesis
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate885268-47-3Contains an additional nitrogen atom

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